Superior Electrical Properties of CuI Over CuBr for Transparent Electronics
Copper(I) iodide demonstrates a clear and quantifiable advantage in electrical properties over its closest halide analog, copper(I) bromide (CuBr). CuI exhibits a resistivity that is an order of magnitude lower (∼10⁻² Ω·cm) compared to CuBr (∼10⁻¹ Ω·cm), alongside a hole concentration that is two orders of magnitude higher (∼10¹⁹ cm⁻³ for CuI versus ∼10¹⁷ cm⁻³ for CuBr) and a hole mobility that is significantly greater (∼1-10 cm² V⁻¹ s⁻¹ for CuI versus ∼0.1-3 cm² V⁻¹ s⁻¹ for CuBr) [1]. These properties make CuI a far more effective hole transport material (HTM) for applications like perovskite solar cells and transparent thin-film transistors, where low resistance and high carrier concentration are critical for device performance [1].
| Evidence Dimension | Electrical Properties (Resistivity, Hole Concentration, Hole Mobility) |
|---|---|
| Target Compound Data | Resistivity: ∼10⁻² Ω·cm; Hole Concentration: ∼10¹⁹ cm⁻³; Hole Mobility: ∼1-10 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | Copper(I) Bromide (CuBr) - Resistivity: ∼10⁻¹ Ω·cm; Hole Concentration: ∼10¹⁷ cm⁻³; Hole Mobility: ∼0.1-3 cm² V⁻¹ s⁻¹ |
| Quantified Difference | CuI has 10x lower resistivity, 100x higher hole concentration, and up to 3x higher hole mobility. |
| Conditions | Data from polycrystalline thin films. Band gaps: CuI ~3.1 eV, CuBr ~2.9 eV [1]. |
Why This Matters
For procurement in optoelectronic manufacturing, CuI's lower resistivity and higher carrier mobility translate directly into higher device efficiencies and faster response times, making it a non-interchangeable, superior choice over CuBr.
- [1] METHODS OF VAPOR DEPOSITION OF METAL HALIDES. U.S. Patent No. 2023/0386759 A1, filed May 31, 2023. View Source
